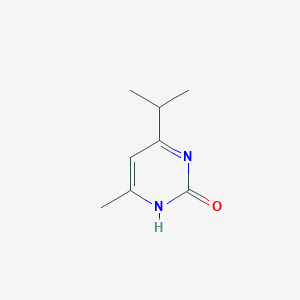

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol

Descripción

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl group at position 4, and an isopropyl group at position 4. This compound is best known as the pyrimidinyl moiety of diazinon (O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate), a widely used organophosphate insecticide . Diazinon inhibits acetylcholinesterase (AChE), disrupting nerve signal transmission in pests, and is classified by the WHO as "moderately toxic" (Class II) .

Propiedades

IUPAC Name |

6-methyl-4-propan-2-yl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5(2)7-4-6(3)9-8(11)10-7/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDMRHORLFOAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes, notably dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced proliferation of cancer cells and has implications in treating various diseases, including cancer and autoimmune disorders .

Enzyme Inhibition

This compound has been shown to exhibit significant inhibitory activity against DHFR, which is critical for the synthesis of nucleotides needed for DNA replication. This inhibition can result in cytotoxic effects on rapidly dividing cells, such as cancer cells .

Anticancer Activity

Research indicates that compounds similar to this compound have demonstrated anticancer properties by disrupting the folate cycle, leading to decreased cell viability in various cancer cell lines. The compound's mechanism involves inducing apoptosis in these cells through metabolic disruption .

Anti-inflammatory Properties

In addition to its anticancer effects, some studies suggest that pyrimidine derivatives may possess anti-inflammatory properties. This activity is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain signaling pathways .

Study 1: DHFR Inhibition

A study focused on the synthesis and biological evaluation of pyrimidine derivatives showed that this compound significantly inhibited DHFR with an IC50 value indicative of its potential as a therapeutic agent against cancer .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | DHFR |

| Other Pyrimidine Derivative | 0.8 | DHFR |

Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory effects, derivatives similar to this compound were tested against COX enzymes. The results indicated that these compounds could effectively reduce inflammatory markers in vitro, suggesting their potential application in treating inflammatory diseases .

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 4-Methyl Derivative | 75 | 0.04 |

| Celecoxib | 85 | 0.04 |

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol is its role as an inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme involved in the folate metabolism pathway, which is essential for DNA synthesis and repair. Inhibition of this enzyme can lead to antiproliferative effects on rapidly dividing cells, making it a target for cancer therapies.

Case Study:

A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant inhibitory effects on DHFR activity. This inhibition was linked to the compound's structural features that facilitate binding to the enzyme's active site, thus preventing substrate access and subsequent enzymatic activity.

Anticancer Activity

The compound has shown promising anticancer properties in preclinical studies. Its ability to inhibit DHFR not only affects folate metabolism but also induces apoptosis in cancer cells.

Case Study:

In vitro studies have indicated that this compound can induce cell death in various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the disruption of nucleotide synthesis, leading to impaired DNA replication and cell cycle arrest .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Study:

A study focused on the anti-inflammatory effects of pyrimidine derivatives revealed that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent for inflammatory diseases .

Comparative Data Table

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidin-2-ol Derivatives

Pyrimidin-2-ol derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-2-ol Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: The isopropyl group in this compound contributes to diazinon’s lipophilicity, enhancing its penetration into insect nervous systems . In contrast, methylthio (SCH₃) in 4-Methyl-6-(methylthio)pyrimidin-2-ol introduces sulfur-based reactivity, making it a versatile synthetic intermediate . Aromatic substituents (e.g., fluorophenyl, thiophene) in antitubercular analogs increase π-π stacking interactions with microbial targets, improving potency .

Toxicity Profile: While diazinon (containing this compound) is moderately toxic to humans, pyrimidin-2-ol derivatives with aryl groups (e.g., 4-nitrophenyl) show selective toxicity against Mycobacterium tuberculosis without significant mammalian cytotoxicity .

Applications: Agrochemicals: Diazinon’s efficacy stems from its phosphorothioate moiety, but the pyrimidin-2-ol core is critical for target binding . Pharmaceuticals: Substitution with electron-withdrawing groups (e.g., -NO₂, -F) enhances antitubercular activity by stabilizing drug-target interactions .

Research Findings and Mechanistic Studies

- Degradation Pathways: Under nucleophilic conditions, diazinon derivatives like O-ethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl]thiophosphate diester form via SNAr or SN2 mechanisms, highlighting the reactivity of the pyrimidin-2-ol scaffold .

- Antitubercular Activity : Derivatives with thiophene and 4-fluorophenyl groups exhibit MIC values comparable to first-line drugs like isoniazid (INH), attributed to their ability to disrupt mycobacterial cell walls .

Métodos De Preparación

Cyclization of β-Ketoesters with Amidines

- A well-established method involves the condensation of β-ketoesters with amidines to form the pyrimidine ring with a hydroxyl group at position 4.

- This process typically proceeds via cyclization and subsequent tautomerization to yield 4-hydroxypyrimidines.

- Example: Reaction of ethyl 2-aminocinnamate derivatives with appropriate amidines under reflux conditions.

Reaction of β-Ketoesters with Thiourea Followed by Desulfurization

Direct Substitution on Pyrimidine Precursors

- Starting from chlorinated pyrimidine intermediates such as 4-chloro-2-isopropyl-6-methylpyrimidine, nucleophilic substitution reactions can introduce the hydroxy group at position 4.

- For instance, chlorination reagents like POCl3 are used to prepare 4-chloro derivatives, which are then reacted with nucleophiles to yield the hydroxy derivatives.

Specific Synthetic Procedures for this compound

Based on recent research and patents, the following detailed methods have been reported:

Synthesis via 2-Amino-4,6-dimethoxypyrimidine Precursors

- 2-Amino-4,6-dimethoxypyrimidine is reacted with alkyl halides (e.g., 2-chloro-5-(chloromethyl)pyridine) in the presence of potassium iodide in isopropanol under reflux.

- After reaction completion, potassium hydroxide is added to facilitate hydrolysis and formation of the hydroxy group at position 4.

- The product is isolated by precipitation and recrystallization, yielding this compound with yields around 70%.

Use of Sodium Hydride and Phase Transfer Catalysts

- Sodium hydride (NaH) and tetrabutylammonium bromide (TBAB) can be employed in dichloromethane as a base and phase transfer catalyst, respectively.

- The mixture of 6-hydroxy-2-isopropyl-4-methylpyrimidine and the alkylating agent is refluxed for several hours.

- The work-up involves aqueous extraction, drying, and chromatographic purification to isolate the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, isopropanol, acetonitrile | Choice depends on reactants and nucleophiles |

| Base | Sodium hydride, potassium hydroxide, K2CO3 | Sodium hydride used for strong deprotonation |

| Catalyst | Tetrabutylammonium bromide (TBAB), KI | Phase transfer catalysts improve reaction rates |

| Temperature | Reflux (60–80 °C) | Ensures complete reaction and cyclization |

| Reaction Time | 3–7 hours | Longer times improve yields but may increase by-products |

| Work-up | Aqueous extraction, acidification, recrystallization | Purification to obtain high purity product |

Yields and Purity

- Yields reported for the preparation of this compound and related derivatives typically range from 49% to 86%, depending on the method and scale.

- Purification steps such as recrystallization from ethanol-water mixtures or chromatography are crucial to achieve high purity (melting points around 120 °C reported for related compounds).

Summary of Key Research Findings

Additional Notes

- The tautomeric nature of the compound (4-pyrimidinol vs 4-pyrimidone) can influence spectral properties and reactivity.

- The choice of base and solvent critically affects the reaction pathway and product distribution.

- Phase transfer catalysts and halide salts (e.g., KI) are beneficial in improving reaction rates and yields.

- The compound serves as an important intermediate for further functionalization in pharmaceutical and agrochemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.